molecular formula C17H24N4O2S B5313296 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B5313296
M. Wt: 348.5 g/mol
InChI Key: HIAHNHDVYBTEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that features a pyrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the combination of the pyrazole and piperazine rings with the sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-13-6-5-7-16(14(13)2)20-8-10-21(11-9-20)24(22,23)17-12-19(4)18-15(17)3/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAHNHDVYBTEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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